N-(4-ethyl-phenyl)-glycine ethyl ester

Catalog No.
S12581641
CAS No.
M.F
C12H17NO2
M. Wt
207.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-ethyl-phenyl)-glycine ethyl ester

Product Name

N-(4-ethyl-phenyl)-glycine ethyl ester

IUPAC Name

ethyl 2-(4-ethylanilino)acetate

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

InChI

InChI=1S/C12H17NO2/c1-3-10-5-7-11(8-6-10)13-9-12(14)15-4-2/h5-8,13H,3-4,9H2,1-2H3

InChI Key

OLYBAEMPKZDLLY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NCC(=O)OCC

N-(4-ethyl-phenyl)-glycine ethyl ester is a chemical compound characterized by its structure, which features an ethyl group attached to a phenyl ring and an amino acid moiety. This compound belongs to the class of amino acid derivatives and is known for its potential applications in medicinal chemistry and biochemistry. The structure can be represented as follows:

C12H17NO2\text{C}_12\text{H}_{17}\text{N}\text{O}_2

This compound is a derivative of glycine, where the hydrogen atom of the amino group is replaced by a 4-ethylphenyl group, and the carboxylic acid group is esterified with an ethyl alcohol.

Typical of amino acids and esters:

  • Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield N-(4-ethyl-phenyl)-glycine and ethanol.
  • Transesterification: The ethyl ester can react with different alcohols in the presence of an acid catalyst to form new esters.
  • Amide Formation: The carboxylic acid derivative can react with amines to form amides, which are important in peptide synthesis.

These reactions are significant for modifying the compound's properties or synthesizing related compounds.

N-(4-ethyl-phenyl)-glycine ethyl ester exhibits various biological activities that make it a subject of interest in pharmacological research. Studies have indicated that compounds similar to this one may possess neuroprotective effects, enhancing neuronal survival under stress conditions such as glutamate exposure . Additionally, derivatives of glycine esters are often explored for their potential as nootropic agents, which could improve cognitive functions.

The synthesis of N-(4-ethyl-phenyl)-glycine ethyl ester can be achieved through several methods:

  • Direct Esterification: This method involves reacting 4-ethylphenylglycine with ethanol in the presence of an acid catalyst. The reaction typically requires heating and removal of water to drive the equilibrium towards ester formation.
  • Amino Acid Derivative Synthesis: Starting from 4-ethylphenylacetic acid, one can convert this compound into its corresponding glycine derivative through standard amino acid synthesis techniques involving coupling reactions.
  • Use of Protecting Groups: In more complex syntheses, protecting groups may be employed to selectively modify functional groups without affecting others during the reaction process.

N-(4-ethyl-phenyl)-glycine ethyl ester has several potential applications:

  • Pharmaceuticals: Its derivatives are being studied for their neuroprotective properties and potential use in treating neurodegenerative diseases.
  • Research Reagents: It can serve as a reagent in organic synthesis, particularly in the synthesis of peptides and other biologically active compounds.
  • Agricultural Chemicals: Some glycine esters are explored for their role as growth regulators or herbicides.

Interaction studies involving N-(4-ethyl-phenyl)-glycine ethyl ester have focused on its binding affinity with various biological targets. For instance, molecular docking studies suggest that this compound may interact effectively with receptors involved in neurotransmission, potentially influencing pathways related to cognition and memory enhancement . Additionally, its interaction with enzymes has been explored to understand its metabolic fate and biological efficacy.

Several compounds share structural similarities with N-(4-ethyl-phenyl)-glycine ethyl ester. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeBiological ActivityUnique Features
N-(4-methylphenyl)-glycine ethyl esterGlycine derivativePotential neuroprotective effectsMethyl substitution may enhance lipophilicity
N-(4-fluorophenyl)-glycine ethyl esterGlycine derivativeAntimicrobial propertiesFluorine substitution increases activity against certain bacteria
N-(3-nitrophenyl)-glycine ethyl esterGlycine derivativeAntioxidant propertiesNitro group adds electron-withdrawing effects enhancing reactivity

Each compound exhibits distinct biological activities influenced by their substituents on the phenyl ring, making them valuable for different therapeutic applications.

XLogP3

3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

207.125928785 g/mol

Monoisotopic Mass

207.125928785 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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